7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline
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Overview
Description
7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
The synthesis of 7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 7-chloroquinoline and 4-imidazol-1-ylphenol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or dimethylformamide.
Catalysts: Catalysts like potassium carbonate or sodium hydride are often used to facilitate the reaction.
Procedure: The 7-chloroquinoline is reacted with 4-imidazol-1-ylphenol in the presence of the catalyst and solvent. The reaction mixture is heated under reflux for several hours until the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and aromatic aldehydes for condensation reactions are commonly used.
Scientific Research Applications
7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline has several scientific research applications:
Antimicrobial Activity: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Antimalarial Research: Quinoline derivatives, including this compound, are studied for their antimalarial properties.
Cancer Research: The compound is investigated for its anticancer activity, particularly in inhibiting the growth of cancer cells.
Drug Development: It serves as a scaffold for the development of new therapeutic agents with improved efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline involves:
Comparison with Similar Compounds
7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline can be compared with other quinoline derivatives:
7-Chloro-4-aminoquinoline: Known for its antimalarial activity, this compound is structurally similar but has an amino group instead of the imidazol-1-ylphenoxy group.
7-Chloro-4-phenylquinoline: This derivative has a phenyl group and is studied for its anticancer properties.
7-Chloro-4-(4-pyridyl)quinoline: With a pyridyl group, this compound is explored for its antimicrobial activity
Properties
IUPAC Name |
7-chloro-4-(4-imidazol-1-ylphenoxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-13-1-6-16-17(11-13)21-8-7-18(16)23-15-4-2-14(3-5-15)22-10-9-20-12-22/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEJGYNXYHOXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)OC3=C4C=CC(=CC4=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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